molecular formula C9H9FO2 B1333801 1-(5-Fluoro-2-methoxyphenyl)ethanone CAS No. 445-82-9

1-(5-Fluoro-2-methoxyphenyl)ethanone

Cat. No.: B1333801
CAS No.: 445-82-9
M. Wt: 168.16 g/mol
InChI Key: CNVGMLMIQIPAFY-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)ethanone, also known as 5-Fluoro-2-methoxybenzaldehyde, is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a colorless, crystalline solid with a melting point of 117-118°C. This compound is soluble in a variety of organic solvents and has a wide range of uses, including as a reagent for organic synthesis, in the production of pharmaceuticals, and in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(5-Fluoro-2-methoxyphenyl)ethanone has been utilized in the synthesis of various compounds with notable antimicrobial activities. Researchers synthesized novel Schiff bases using this compound, demonstrating its utility in generating antimicrobial agents. Specifically, the synthesized Schiff bases exhibited significant in vitro antimicrobial activity against various bacterial and fungal organisms, highlighting the potential of this compound in contributing to the development of new antimicrobial compounds. For instance, derivatives synthesized from 1-(5-Fluoro-2-hydroxyphenyl)ethanone showed promising results in their antimicrobial capabilities (K. S. Kumar et al., 2019), (Divyaraj Puthran et al., 2019), (M. Nagamani et al., 2018).

Solid-State Fluorescence

The compound has also been involved in the synthesis of materials with unique solid-state fluorescence properties. For instance, 1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone was synthesized and provided crystals with different fluorescent colors and host–guest structures. This compound demonstrates the adaptability of this compound in synthesizing materials with potential applications in solid-state fluorescence and material sciences (Baoli Dong et al., 2012).

Sonochemical Synthesis

Moreover, this compound has been employed in the synthesis of chalcone derivatives through sonochemical methods, indicating its versatility in chemical synthesis techniques. This method has proven to be more efficient and energy-saving compared to conventional methods, showcasing the chemical's utility in optimizing synthetic procedures (K. J. Jarag et al., 2011).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302 (Harmful if swallowed) and H318 (Causes serious eye damage). Precautionary measures include avoiding contact with skin and eyes and avoiding formation of dust and aerosols .

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVGMLMIQIPAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372011
Record name 1-(5-Fluoro-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-82-9
Record name 1-(5-Fluoro-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Fluoro-2'-methoxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dimethyl sulphate (30 ml) was added dropwise over 45 min to a stirred mixture of 5-fluoro-2-hydroxyacetophenone (32.43 g) and potassium carbonate (40.5 g) in acetone (500 ml) and the mixture was then heated under reflux for 8 hr. Concentrated ammonia solution was added and the inorganic solids removed by filtration. The solvent was removed under reduced pressure and the product was dissolved in ether and washed with water. After drying the ethereal solution (Na2SO4) the ether was removed under reduced pressure and the residue was distilled to give 5-fluoro-2-methoxyacetophenone (28.4 g); b.p. 58°-64 ° C./0.2 mm.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
32.43 g
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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